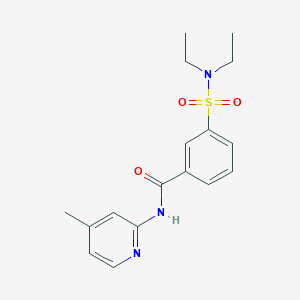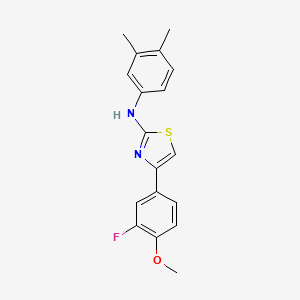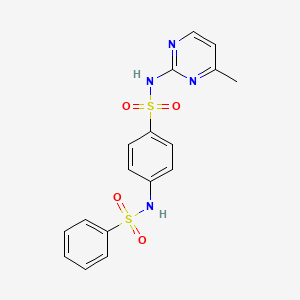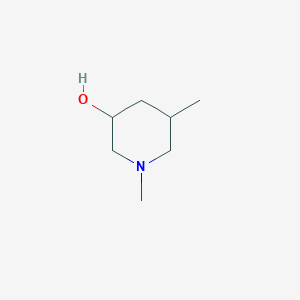![molecular formula C20H23N3O4 B11535785 (3E)-N-(2-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11535785.png)
(3E)-N-(2-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-N-(2-metoxifenil)-3-{2-[(2-metilfenoxi)acetil]hidrazinilideno}butanamida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo hidrazinilideno y unidades de fenoxiacetilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3E)-N-(2-metoxifenil)-3-{2-[(2-metilfenoxi)acetil]hidrazinilideno}butanamida típicamente involucra múltiples pasos, incluyendo la formación de compuestos intermedios. Las rutas sintéticas comunes pueden involucrar la reacción de 2-metoxifenilhidrazina con cloruro de 2-metilfenoxiacetilo bajo condiciones controladas para formar el producto deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol, y catalizadores como trietilamina para facilitar la reacción.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos aseguran un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación como la cromatografía en columna y la recristalización también es común en entornos industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3E)-N-(2-metoxifenil)-3-{2-[(2-metilfenoxi)acetil]hidrazinilideno}butanamida puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con compuestos halogenados en condiciones básicas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Hidróxido de sodio en solución acuosa.
Principales Productos Formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
(3E)-N-(2-metoxifenil)-3-{2-[(2-metilfenoxi)acetil]hidrazinilideno}butanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la producción de otras moléculas complejas.
Biología: Investigado por su potencial como inhibidor enzimático o como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como componente en productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (3E)-N-(2-metoxifenil)-3-{2-[(2-metilfenoxi)acetil]hidrazinilideno}butanamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y llevando a varios efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la modulación de las vías de transducción de señales y la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.
2-Thiophenemethylamine: Contains a thiophene ring, offering different chemical reactivity.
3-(4-Methylphenoxy)propionic acid: Similar in having a phenoxy group but with distinct functional groups and applications.
Uniqueness
(3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H23N3O4 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(3E)-N-(2-methoxyphenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C20H23N3O4/c1-14-8-4-6-10-17(14)27-13-20(25)23-22-15(2)12-19(24)21-16-9-5-7-11-18(16)26-3/h4-11H,12-13H2,1-3H3,(H,21,24)(H,23,25)/b22-15+ |
Clave InChI |
SXDVNZNFVDVLND-PXLXIMEGSA-N |
SMILES isomérico |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2OC |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11535706.png)
![2-(2,3-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11535712.png)
![ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11535718.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11535726.png)






![1,5-dimethyl-4-({(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11535776.png)
![4-amino-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11535779.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11535783.png)
